

# A Comparative Guide to YX968 and XZ9002 for Selective HDAC3 Degradation

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Compound of Interest		
Compound Name:	YX968	
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For researchers in oncology and drug development, the targeted degradation of specific histone deacetylase (HDAC) isoforms presents a promising therapeutic strategy. This guide provides a detailed comparison of two prominent proteolysis-targeting chimeras (PROTACs), **YX968** and XZ9002, which are designed to induce the degradation of HDAC3. While both molecules utilize the ubiquitin-proteasome system, they exhibit distinct selectivity profiles and degradation potencies.

### Overview of YX968 and XZ9002

XZ9002 is a pioneering, first-in-class PROTAC that demonstrates high selectivity for the degradation of HDAC3.[1] It was developed to overcome the challenge of achieving isozyme-specific inhibition of HDACs, whose catalytic domains are highly conserved.[1]

**YX968** represents a further optimization of the HDAC3-targeting PROTAC concept, developed from the foundation of XZ9002.[2] It functions as a potent dual degrader of both HDAC3 and HDAC8.[2] This dual activity provides a valuable tool for investigating the combined roles of these two class I HDACs.

Both **YX968** and XZ9002 are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to their target HDACs, leading to polyubiquitination and subsequent degradation by the 26S proteasome.[1][2]

Performance Comparison: YX968 vs. XZ9002



The following tables summarize the quantitative data on the degradation potency and selectivity of **YX968** and XZ9002 based on available experimental data.

Table 1: Degradation Potency (DC50)

Compound	Target(s)	DC50	Cell Line	Treatment Time
YX968	HDAC3	1.7 nM	MDA-MB-231	8 hours
HDAC8	6.1 nM	MDA-MB-231	8 hours	
XZ9002	HDAC3	42 nM	MDA-MB-468	14 hours

DC50: The concentration of the compound that results in 50% degradation of the target protein.

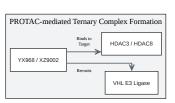
Table 2: Isoform Selectivity

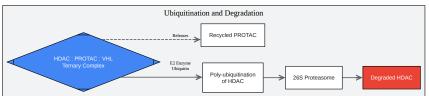
Compound	Degrades	No Significant Degradation Observed
YX968	HDAC3, HDAC8	HDAC1, HDAC2
XZ9002	HDAC3	HDAC1, HDAC2, HDAC6

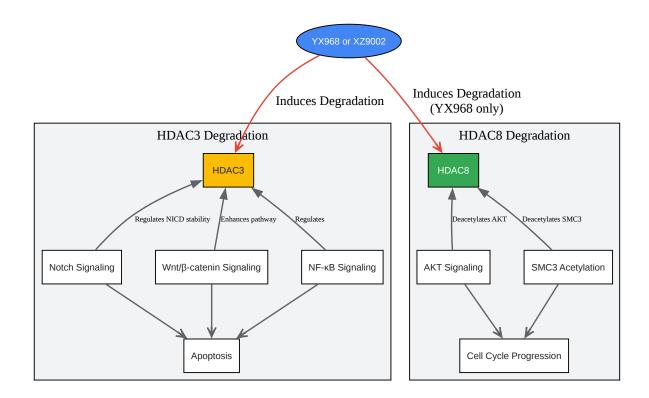
# **Mechanism of Action and Signaling Pathways**

Both **YX968** and XZ9002 operate through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein (HDAC3 or HDAC3/8), the PROTAC molecule, and an E3 ubiquitin ligase (VHL). This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.













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## References

- 1. HDAC3 functions as a positive regulator in Notch signal transduction PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
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